molecular formula C22H22N2O3S2 B381142 Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate CAS No. 315239-22-6

Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate

Cat. No.: B381142
CAS No.: 315239-22-6
M. Wt: 426.6g/mol
InChI Key: KHDDARNVCAIAPZ-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate” is a chemical compound . Unfortunately, there is limited information available about this compound.


Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups . It includes a benzothiolo[2,3-d]pyrimidin-2-yl group, a prop-2-enyl group, and a benzoate group .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 478.6 g/mol . It has a complexity of 832 and a topological polar surface area of 130 Ų . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds .

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature .

Safety and Hazards

There is limited information available on the safety and hazards associated with this compound .

Properties

IUPAC Name

methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-3-12-24-20(25)18-16-6-4-5-7-17(16)29-19(18)23-22(24)28-13-14-8-10-15(11-9-14)21(26)27-2/h3,8-11H,1,4-7,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDARNVCAIAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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